molecular formula C18H42O6S2Si2 B1294573 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane CAS No. 56706-10-6

4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane

Cat. No. B1294573
CAS RN: 56706-10-6
M. Wt: 474.8 g/mol
InChI Key: FBBATURSCRIBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06465672B2

Procedure details

17.8 kg of virtually anhydrous sodium sulfide are mixed with 190 l of ethanol and added to an enameled 500 l capacity reactor. This is followed by the addition through a fine nozzle of 13.85 kg of sulfur in molten form. The mixture is heated to 50° C. and 190 l of 3-chloropropyltriethoxysilane are metered in within 10 minutes. On account of the exothermic reaction the temperature of the reactor contents rises to 74° C. A further 4.45 kg of virtually anhydrous sodium sulfide are added at this temperature. Three further portions of sodium sulfide are added at 5 minute intervals (i.e. each 5 minutes), the temperature of the reactor contents rising to 82° C. After completion of the sodium sulfide addition the reaction mixture is kept for 1.5 hours at 82-83° C. and the sodium chloride that has precipitated is separated after cooling the mixture. A yellow product is obtained after evaporating the reaction mixture in vacuo and renewed fine filtration. HPLC analysis confirms the presence of a product with a mean polysulfane chain length of 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
190 L
Type
solvent
Reaction Step One
Quantity
13.85 kg
Type
reactant
Reaction Step Two
Quantity
190 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S-2:1].[Na+].[Na+].[S].Cl[CH2:6][CH2:7][CH2:8][Si:9]([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>C(O)C>[CH2:11]([O:10][Si:9]([CH2:8][CH2:7][CH2:6][S:1][S:1][CH2:6][CH2:7][CH2:8][Si:9]([O:16][CH2:17][CH3:18])([O:10][CH2:11][CH3:12])[O:13][CH2:14][CH3:15])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])[CH3:12] |f:0.1.2,^3:3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
190 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.85 kg
Type
reactant
Smiles
[S]
Step Three
Name
Quantity
190 L
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to an enameled 500 l capacity reactor
CUSTOM
Type
CUSTOM
Details
are metered in within 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
On account of the exothermic reaction the temperature of the reactor contents
CUSTOM
Type
CUSTOM
Details
rises to 74° C
CUSTOM
Type
CUSTOM
Details
rising to 82° C
CUSTOM
Type
CUSTOM
Details
the sodium chloride that has precipitated
CUSTOM
Type
CUSTOM
Details
is separated
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the mixture
CUSTOM
Type
CUSTOM
Details
A yellow product is obtained
CUSTOM
Type
CUSTOM
Details
after evaporating the reaction mixture in vacuo
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C)O[Si](OCC)(OCC)CCCSSCCC[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.